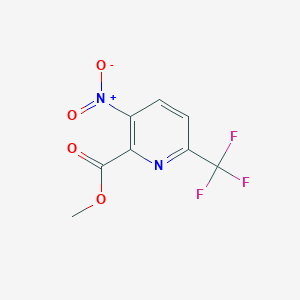
Methyl3-nitro-6-(trifluoromethyl)picolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-nitro-6-(trifluoromethyl)picolinate is an organic compound that belongs to the class of picolinates. Picolinates are derivatives of picolinic acid, which is a pyridine carboxylic acid. This compound is characterized by the presence of a nitro group at the 3-position and a trifluoromethyl group at the 6-position on the pyridine ring, with a methyl ester functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-nitro-6-(trifluoromethyl)picolinate typically involves the nitration of 6-(trifluoromethyl)picolinic acid followed by esterification. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then esterified using methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to yield the desired methyl ester.
Industrial Production Methods
Industrial production of Methyl 3-nitro-6-(trifluoromethyl)picolinate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
Methyl 3-nitro-6-(trifluoromethyl)picolinate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester functional group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Methyl 3-amino-6-(trifluoromethyl)picolinate.
Substitution: Various substituted picolinates depending on the nucleophile used.
Hydrolysis: 3-nitro-6-(trifluoromethyl)picolinic acid.
科学的研究の応用
Methyl 3-nitro-6-(trifluoromethyl)picolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with specific biological targets.
Industry: It is used in the production of agrochemicals, such as herbicides and pesticides, due to its structural similarity to other active compounds.
作用機序
The mechanism of action of Methyl 3-nitro-6-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact pathways and targets are still under investigation, but it is believed to involve interactions with enzymes and receptors involved in cellular signaling and metabolism.
類似化合物との比較
Methyl 3-nitro-6-(trifluoromethyl)picolinate can be compared to other picolinate derivatives, such as:
Methyl 3-nitro-2-(trifluoromethyl)picolinate: Similar structure but with the trifluoromethyl group at the 2-position.
Methyl 3-nitro-4-(trifluoromethyl)picolinate: Similar structure but with the trifluoromethyl group at the 4-position.
Methyl 3-nitro-5-(trifluoromethyl)picolinate: Similar structure but with the trifluoromethyl group at the 5-position.
The uniqueness of Methyl 3-nitro-6-(trifluoromethyl)picolinate lies in the specific positioning of the nitro and trifluoromethyl groups, which can influence its reactivity and biological activity.
特性
分子式 |
C8H5F3N2O4 |
|---|---|
分子量 |
250.13 g/mol |
IUPAC名 |
methyl 3-nitro-6-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H5F3N2O4/c1-17-7(14)6-4(13(15)16)2-3-5(12-6)8(9,10)11/h2-3H,1H3 |
InChIキー |
LOUQVYDIDOBACL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=CC(=N1)C(F)(F)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl (1S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13012843.png)
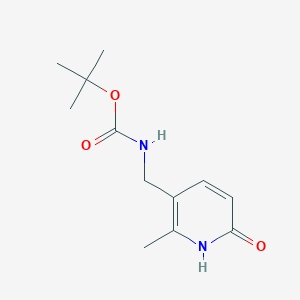
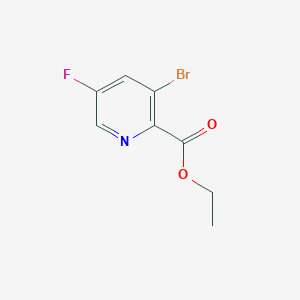
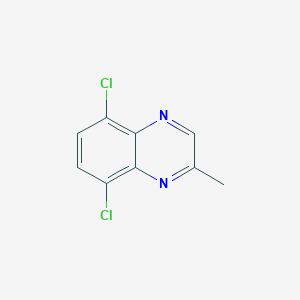
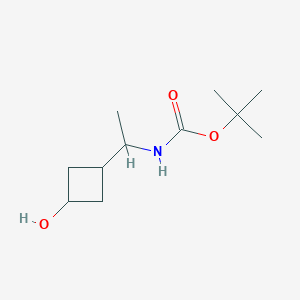
![2-Fluoropyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B13012876.png)
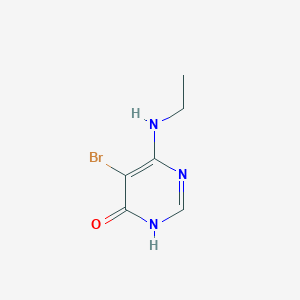
![1,5-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B13012889.png)
![7-Bromo-8-chloropyrido[2,3-b]pyrazine](/img/structure/B13012890.png)
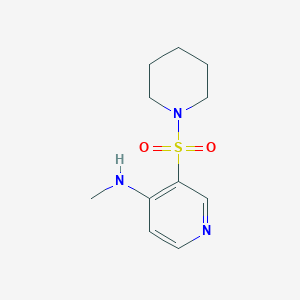

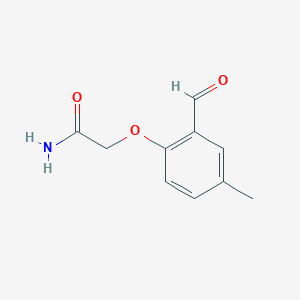

![tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)-N-methylcarbamate;oxalic acid](/img/structure/B13012930.png)
